4-Aminononafluorobiphenyl
Overview
Description
4-Aminononafluorobiphenyl is a compound related to the broader class of aminobiphenyls, which are significant in various chemical and industrial applications. The research on its specific attributes provides insights into its potential applications and characteristics.
Synthesis Analysis
The synthesis of 4-aminobiphenyl derivatives, closely related to 4-aminononafluorobiphenyl, typically involves electrooxidation processes leading to the formation of conducting polymer films (Guay, Leclerc, & Dao, 1988). Another synthesis approach involves using amines and pyridones in the presence of catalysts under microwave irradiation (Joy et al., 2014).
Molecular Structure Analysis
Molecular structure characterization of similar compounds is typically achieved using techniques like NMR, FT-IR, and X-ray crystallography (Sapnakumari et al., 2014). These methods help in understanding the spatial arrangement of atoms and the electronic structure of the molecule.
Chemical Reactions and Properties
Aminobiphenyls, closely related to 4-aminononafluorobiphenyl, are known to undergo electrochemical oxidation and can form radical cations. They exhibit reversible electron transfer in certain solvents (Hertl, Rieker, & Speiser, 1986). The exact reactions and properties of 4-aminononafluorobiphenyl would depend on its specific molecular structure and substituents.
Physical Properties Analysis
The physical properties of such compounds can be studied through techniques like thermogravimetry, differential scanning calorimetry, and spectroscopy. These methods help in understanding the thermal stability, phase transitions, and other physical characteristics of the compound (Chan et al., 1995).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are influenced by factors such as the presence of functional groups and the overall molecular structure. Research on aminobiphenyl derivatives shows that their chemical properties vary widely based on their specific structural configurations and substituents (Guay & Dao, 1989).
Scientific Research Applications
Ecotoxicological Evaluation
4-Aminobiphenyl (4-ABP), which shares structural similarity with 4-Aminononafluorobiphenyl, has been extensively studied for its toxic effects on aquatic organisms and mammalian cells. In a study by Jiangning et al. (2004), the effects of 4-ABP were assessed using a test battery that included Daphnia magna immobilization, zebrafish embryo development, and mammalian cell proliferation inhibition. The study revealed the toxic nature of 4-ABP for both aquatic life and mammalian cells, emphasizing the importance of a multi-species approach to accurately assess the environmental impact of such compounds (Jiangning et al., 2004).
Mechanochromism in Epoxy Vitrimer Composites
4-Aminophenyl disulfide (4-AFD), a related compound, has shown significant promise in the design of reprocessable, repairable, and recyclable epoxy networks. Luzuriaga et al. (2016) reported that 4-AFD, when used as a hardener in epoxy composites, exhibits a mechanochromic effect due to an intermediate radical species formed upon damage. This discovery opens up possibilities for using such compounds in smart materials that respond to physical changes (Luzuriaga et al., 2016).
Fluorescent Amino Acids for Biological Studies
Fluorescent amino acids, including derivatives of compounds like 4-Aminononafluorobiphenyl, are crucial in biological studies. Cheng et al. (2020) explored the use of fluorescent amino acids in constructing macromolecules for tracking protein interactions and imaging cellular events. These compounds provide non-invasive methods to study biological processes, offering insights into molecular-level activities (Cheng et al., 2020).
Conducting Polymer Formation
The electrooxidation of 4-aminobiphenyl, similar in structure to 4-Aminononafluorobiphenyl, can lead to the formation of conducting polymer films. Guay et al. (1988) demonstrated that this polymer, derived from 4-aminobiphenyl, shows promising electrochromic properties, changing color in response to voltage changes. Such polymers have potential applications in electronic and smart materials (Guay et al., 1988).
Implications for Cancer Research
4-Aminobiphenyl, structurally related to 4-Aminononafluorobiphenyl, has been identified as a significant carcinogen in various studies. It is known to form DNA adducts that may induce mutations leading to carcinogenesis. The study of its binding spectrum and metabolism is crucial for understanding its role in cancer, especially bladder and liver cancers (Cohen et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2F9N/c13-3-1(4(14)8(18)9(19)7(3)17)2-5(15)10(20)12(22)11(21)6(2)16/h22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKUPHGYOMHVDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)N)F)F)C2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2F9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348105 | |
Record name | 4-Aminononafluorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminononafluorobiphenyl | |
CAS RN |
969-25-5 | |
Record name | 4-Aminononafluorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminononafluorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.